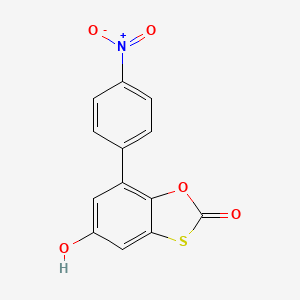

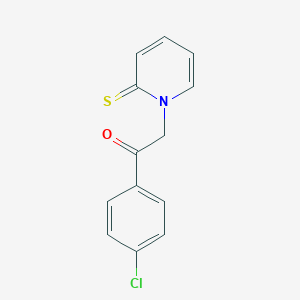

![molecular formula C10H18F3NO B2795977 {4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexyl}methanol CAS No. 1797801-54-7](/img/structure/B2795977.png)

{4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexyl}methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“{4-[Methyl(2,2,2-trifluoroethyl)amino]cyclohexyl}methanol” is a chemical compound with the CAS Number: 1797801-54-7 . Its molecular weight is 225.25 and its IUPAC name is (4- (methyl (2,2,2-trifluoroethyl)amino)cyclohexyl)methanol .

Molecular Structure Analysis

The InChI code for this compound is 1S/C10H18F3NO/c1-14(7-10(11,12)13)9-4-2-8(6-15)3-5-9/h8-9,15H,2-7H2,1H3 . This code provides a detailed description of the molecule’s structure, including the number and type of atoms, their bonds, and their spatial arrangement.Scientific Research Applications

Synthesis Applications

Synthesis of Cyclic Dipeptidyl Ureas : Sañudo et al. (2006) described the synthesis of 3-hydroxy-6-oxo[1,2,4]triazin-1-yl alaninamides, a new class of cyclic dipeptidyl ureas, using a method involving cyclohexyl or benzyl isocyanide and semicarbazones. This process highlights the potential of cyclohexyl-based compounds in creating new pseudopeptidic triazines (Sañudo, Marcaccini, Basurto, & Torroba, 2006).

N-Methylation of Amines and Transfer Hydrogenation : Sarki et al. (2021) reported the use of methanol as both a C1 synthon and H2 source in the N-methylation of amines. This study provides insights into the utility of methanol in organic synthesis, demonstrating its relevance in the synthesis of pharmaceutical agents like venlafaxine and imipramine (Sarki et al., 2021).

Chemical Properties and Reactions

Methanol as a Hydrogen Donor : Smith and Maitlis (1985) explored the use of methanol as a hydrogen donor in reactions catalyzed by various metal complexes. Their findings contribute to understanding the role of methanol in the reduction of ketones to alcohols (Smith & Maitlis, 1985).

Methanol in Carbonylation Reactions : Yoshida et al. (1976) investigated the carbonylation of cyclohexene in methanol solutions, providing valuable insights into the reactions and kinetics of such processes, which could be related to the use of similar cyclohexyl compounds (Yoshida, Sugita, Kudo, & Takezaki, 1976).

Safety and Handling

- Substance Properties of Methanol : Offermanns et al. (2014) discussed the properties of methanol, including its flammability and toxicity. This information is crucial for safe handling and application in various chemical processes (Offermanns, Schulz, Brandes, & Schendler, 2014).

properties

IUPAC Name |

[4-[methyl(2,2,2-trifluoroethyl)amino]cyclohexyl]methanol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18F3NO/c1-14(7-10(11,12)13)9-4-2-8(6-15)3-5-9/h8-9,15H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSDSGLONMDGKSS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(F)(F)F)C1CCC(CC1)CO |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18F3NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

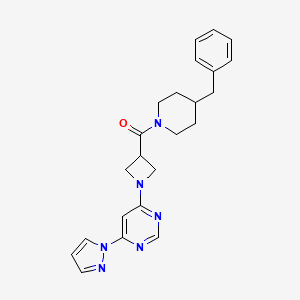

![3-(2-methoxyethyl)-1,7-dimethyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2795894.png)

![4-(4-butylphenyl)-5-[1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazol-5-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B2795898.png)

![1-[4-(Dimethylamino)phenyl]-3-{2,6-dimethylimidazo[2,1-b][1,3]thiazol-5-yl}prop-2-en-1-one](/img/structure/B2795901.png)

![4-morpholino-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzamide](/img/structure/B2795902.png)

![N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]-2-phenylacetamide](/img/structure/B2795905.png)

![3-[2-(4-chlorobenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile](/img/structure/B2795909.png)

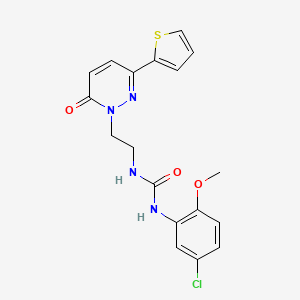

![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2795915.png)

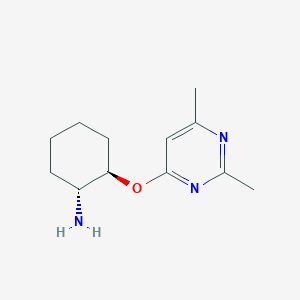

![N-cyclohexyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]-N-methylacetamide](/img/structure/B2795917.png)